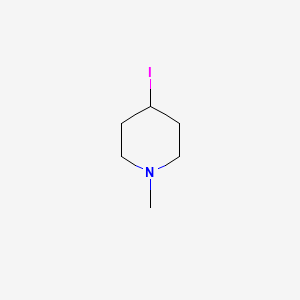
4-(2-吡啶基)硫代氨基脲
描述
4-(2-Pyridyl)thiosemicarbazide is a chemical compound with the molecular formula C6H8N4S . It has an average mass of 168.219 Da and a monoisotopic mass of 168.046967 Da .
Synthesis Analysis
The synthesis of 4-(2-Pyridyl)thiosemicarbazide has been reported in several studies . It has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Molecular Structure Analysis
The molecular structure of 4-(2-Pyridyl)thiosemicarbazide has been analyzed using single-crystal X-ray and spectroscopic techniques . The geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Pyridyl)thiosemicarbazide are not detailed in the search results, thiosemicarbazides are known to be a source in heterocyclic synthesis . They exist in tautomeric C=S (thione) and (C–S) thiol forms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Pyridyl)thiosemicarbazide include its molecular formula C6H8N4S, average mass of 168.219 Da, and monoisotopic mass of 168.046967 Da .科学研究应用
超分子化学和晶体工程
- 应用:4-(2-吡啶基)硫代氨基脲衍生物已用于创建超分子氢键阵列和金属-超分子结构。由于其优雅的组装和可溶剂通道,它们是用于超分子化学和晶体工程的优秀候选物 (Pandurangan 等人,2013 年)。
抗菌剂
- 应用:4-(2-吡啶基)硫代氨基脲的衍生物,例如含有异构吡啶基的 2,5-二取代 1,3,4-噻二唑,已被合成并表征,以了解其作为抗菌剂的潜力。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出活性 (Zamani 等人,2003 年)。
光谱和热行为研究
- 应用:4-(2-吡啶基)硫代氨基脲衍生物已用于合成和钴 (II) 配合物的分光化学表征。这些研究包括 pH 值测定和热行为分析,有助于了解这些化合物的几何和动力学性质 (Yousef 等人,2011 年)。
新型杂环衍生物的合成
- 应用:使用 4-(2-吡啶基)硫代氨基脲合成了一系列新型的 2-(2-吡啶基乙酸乙酯) 杂环衍生物,探索了其在创建多种生物活性化合物中的潜力。这些化合物已针对其抗菌和抗病毒特性进行了测试,包括针对 HIV-1 (Szulczyk 等人,2017 年)。
抗疟疾和抗白血病剂
- 应用:由 4-(2-吡啶基)硫代氨基脲衍生物与各种金属形成的配合物已被研究其作为抗疟疾和抗白血病剂的潜力。这些研究提供了对这些化合物的药物化学应用的见解 (Scovill 等人,1982 年)。
新型化合物的合成和表征
- 应用:4-(2-吡啶基)硫代氨基脲已被用于合成和表征具有潜在生物活性的各种新型化合物。这些包括在抗菌活性和酶抑制特性方面具有应用的衍生物 (Bulut 等人,2018 年)。
结构和光谱研究
- 应用:该化合物已用于结构和光谱研究,有助于理解分子和晶体结构。这有助于光谱化学和晶体学领域 (Suni 等人,2006 年)。
吡啶和萘基取代化合物的合成
- 应用:4-(2-吡啶基)硫代氨基脲参与合成具有潜在抗菌活性的吡啶和萘基取代化合物,扩展了其在药物研究中的应用 (Zamani 等人,2004 年)。
药物化学
- 应用:硫代氨基脲衍生物,包括源自 4-(2-吡啶基)硫代氨基脲的衍生物,已显示出对牛分枝杆菌的高活性,证明了它们在药物化学中治疗细菌感染的潜力 (Sardari 等人,2017 年)。
安全和危害
While specific safety and hazard data for 4-(2-Pyridyl)thiosemicarbazide is not available, thiosemicarbazide, a related compound, is known to be harmful in contact with skin and fatal if swallowed . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
未来方向
Future research directions could involve the exploration of the biological applications of 4-(2-Pyridyl)thiosemicarbazide, given the known biological activities of thiosemicarbazides . Additionally, the use of thiosemicarbazide functionalized carbon quantum dots as a fluorescent probe for the determination of some oxicams has been suggested .
属性
IUPAC Name |
1-amino-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRKAUFAZVXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



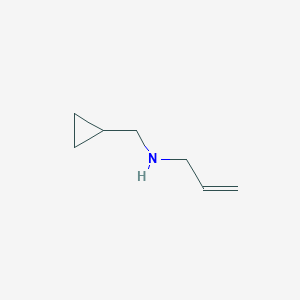
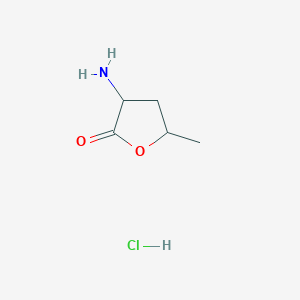

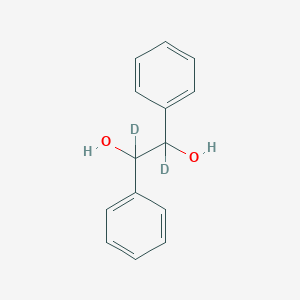
![Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B3262853.png)
![Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene](/img/structure/B3262858.png)
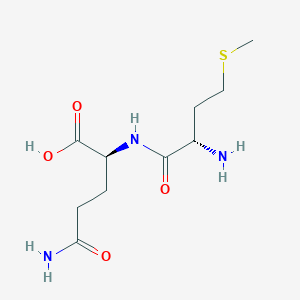
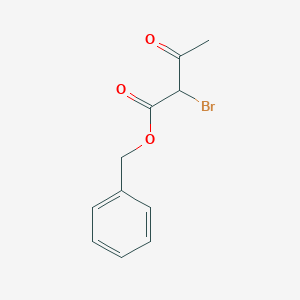
![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)
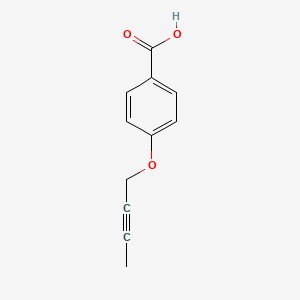
![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)
![Diethyl [(2-oxopropyl)amino]propanedioate](/img/structure/B3262902.png)
![3-[(2-Nitrophenyl)amino]propanamide](/img/structure/B3262917.png)
